2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine
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Overview
Description
2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which may alter the functional groups attached to the thiazole ring.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Scientific Research Applications
2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors in biological systems . This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9BrN2S |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2-bromo-N,N,5-trimethyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-4-5(9(2)3)8-6(7)10-4/h1-3H3 |
InChI Key |
MUPCINJOAXXFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Br)N(C)C |
Origin of Product |
United States |
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